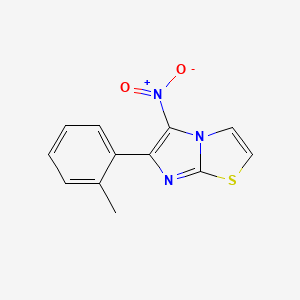

6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9N3O2S |

|---|---|

Molecular Weight |

259.29 g/mol |

IUPAC Name |

6-(2-methylphenyl)-5-nitroimidazo[2,1-b][1,3]thiazole |

InChI |

InChI=1S/C12H9N3O2S/c1-8-4-2-3-5-9(8)10-11(15(16)17)14-6-7-18-12(14)13-10/h2-7H,1H3 |

InChI Key |

QIBBIMXADJSVKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(N3C=CSC3=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a nitro-substituted benzaldehyde under acidic conditions to form the imidazo-thiazole ring system. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

Reduction: 6-(Methylphenyl)-5-aminoimidazo(2,1-b)thiazole.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitubercular Activity

One of the most significant applications of 6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole derivatives is their antitubercular activity. Research has shown that compounds related to this structure exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Case Study: Biological Evaluation

A study synthesized several imidazo-[2,1-b]-thiazole derivatives and evaluated their antitubercular efficacy. The most active derivative, referred to as IT10, demonstrated an IC50 value of 2.32 μM against M. tuberculosis H37Ra, indicating strong inhibitory potential. Importantly, these compounds showed selective inhibition towards M. tuberculosis without affecting non-tuberculous mycobacteria .

| Compound | IC50 (μM) | IC90 (μM) | Toxicity (MRC-5) |

|---|---|---|---|

| IT10 | 2.32 | 7.05 | >128 |

| IT06 | 2.03 | 15.22 | >128 |

Anticancer Properties

Another promising application of this compound derivatives is in cancer treatment. Several studies have explored their antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study focused on imidazo[2,1-b]thiadiazole derivatives, compounds were tested against human cancer cell lines such as HeLa and CEM. Some derivatives exhibited remarkable cytotoxic activity with IC50 values in the submicromolar range, demonstrating their potential as anticancer agents .

| Compound Type | Cell Line | IC50 (μM) |

|---|---|---|

| 2-substituted | HeLa | 1.4 |

| 6-[m-(α-bromoacryloylamido)phenyl] | CEM | 4.2 |

Anti-inflammatory Applications

Research has also indicated that some derivatives of imidazo[2,1-b]thiazole possess anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Case Study: In Vitro Anti-inflammatory Activity

A series of indole-2-formamide benzimidazole[2,1-b]thiazole compounds were synthesized and tested for their ability to inhibit lipopolysaccharide (LPS)-induced cytokine production in RAW264.7 cells. The results indicated significant inhibition of nitric oxide (NO), IL-6, and TNF-α release, suggesting a potential therapeutic role in inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in disease pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Anticancer Activity

- 6-(4-Fluorophenyl) derivatives (): Exhibit antiproliferative effects against melanoma (A375 cells) with IC₅₀ values in the low micromolar range. The fluorophenyl group enhances cellular uptake compared to methylphenyl.

- Coumarin-linked derivatives (): Show weak antiviral activity, highlighting that C-5/C-6 substituents must align spatially for target engagement.

Anti-Inflammatory Activity

Antifungal/Antimicrobial Activity

- 5-Nitro-6-(2-nitrophenyl) : Structural analogs () show qualitative antifungal effects, though less potent than thienyl-substituted imidazothiazoles ().

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Electron-donating groups (e.g., methyl) may reduce oxidative metabolism compared to electron-withdrawing nitro or sulfonyl groups .

Biological Activity

6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, particularly in the context of antimicrobial and antitubercular effects.

Chemical Structure and Properties

The compound features a nitro group and a methylphenyl group attached to an imidazo[2,1-b]thiazole core. This unique structure contributes to its reactivity and biological activity. The presence of the nitro group allows for bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially resulting in cytotoxic effects.

The primary mechanism of action involves the bioreduction of the nitro group, generating reactive species that may disrupt cellular functions. Additionally, this compound may inhibit specific enzymes or receptors involved in disease pathways, enhancing its therapeutic potential against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 µg/mL |

| Mycobacterium tuberculosis | 6.25 mg/mL |

These findings indicate that the compound has the potential to be developed as an effective antimicrobial agent .

Antitubercular Activity

The compound's efficacy against Mycobacterium tuberculosis is particularly noteworthy. In vitro studies have shown that it can inhibit the growth of this pathogen effectively. For instance, derivatives of imidazo[2,1-b]thiazoles have been synthesized and evaluated for their antitubercular activity, with some compounds demonstrating MIC values comparable to established antitubercular agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole ring and variations in substituents have been explored to enhance potency and selectivity against target pathogens. For example, compounds with different substituents on the phenyl ring or variations in the nitro group have shown altered biological profiles, indicating that specific structural features are critical for activity .

Case Studies

- Antimycobacterial Activity : A study evaluated a series of imidazo[2,1-b]thiazole derivatives against M. tuberculosis H37Rv using the BACTEC 460 radiometric system. Among these compounds, several exhibited potent antimycobacterial activity with MIC values as low as 6.25 mg/mL .

- In Vivo Efficacy : In animal models, certain derivatives demonstrated improved efficacy compared to traditional treatments for tuberculosis, suggesting that modifications to the core structure can lead to enhanced therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.